![molecular formula C10H11ClN4O B180826 4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine CAS No. 114684-96-7](/img/structure/B180826.png)
4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine” is a chemical compound that belongs to the class of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines have been identified as promising antiviral agents against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV) .
Molecular Structure Analysis
The molecular structure of “4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine” is characterized by a pyrrolo[2,3-d]pyrimidine core . The structural features of this core are believed to elicit antiviral activity . Further analysis of the molecular structure would require more specific information or computational tools.Applications De Recherche Scientifique
Diabetes Management
This compound can be used to prepare analogues potent in inhibiting DPP-IV, effectively lowering blood glucose without causing weight gain or hypoglycemia, thus providing prolonged therapeutic control of blood glucose .
Antibacterial and Antimycobacterial Activity
It has been found to bind to the enzyme DNA gyrase, preventing the breakdown of bacterial DNA. Additionally, it exhibits antimycobacterial activity by binding to RNA polymerase .
Cardiovascular Disease Treatment
Compounds related to pyrrolopyrimidine have been indicated for use in the prevention and treatment of disorders involving elevated plasma blood glucose, which is beneficial for conditions like hyperlipidemia and hypertension .
Targeted Kinase Inhibitors
Halogenated pyrrolopyrimidine derivatives have been synthesized as targeted kinase inhibitors (TKIs), which are crucial in developing treatments for various cancers .
Anticancer Activity
New series of pyrrolopyrimidine derivatives have been studied for their structure–activity relationship (SAR) and shown significant anticancer activities against various cancer cell lines .
Cytotoxic Activities Against Cancer Cells
Related compounds have demonstrated superior cytotoxic activities against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, indicating potential applications in cancer therapy .
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival . Signaling through PKB is frequently deregulated in cancer, making it an attractive target for cancer therapy .
Mode of Action
This compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in the inhibition of downstream signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The inhibition of PKB affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival . The inhibition of PKB leads to a decrease in these cellular processes .
Pharmacokinetics
Modifications to the structure of these compounds, such as variation of the linker group, have led to the development of potent and orally bioavailable inhibitors of pkb .
Result of Action
The inhibition of PKB by this compound leads to a decrease in cell proliferation and survival . In cellular assays, compounds containing this structure have shown activity against cancer cell lines . They have also been found to modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of certain halogens, such as bromine, has been found to generally favor antitubercular activity over other halogens such as chlorine . Additionally, the metabolic environment within the body can affect the compound’s action, as metabolism can lead to rapid clearance of the compound .
Propriétés
IUPAC Name |
4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O/c11-10-13-7-1-2-12-8(7)9(14-10)15-3-5-16-6-4-15/h1-2,12H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNPJLJHRZVTNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2NC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50553218 |
Source


|
| Record name | 2-Chloro-4-(morpholin-4-yl)-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50553218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine | |
CAS RN |
114684-96-7 |
Source


|
| Record name | 2-Chloro-4-(morpholin-4-yl)-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50553218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(Phenylmethoxy)acetyl]-L-phenylalanine](/img/structure/B180743.png)
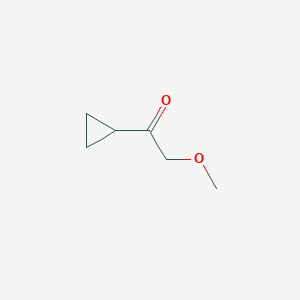

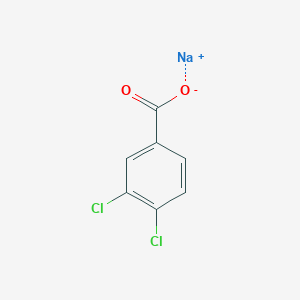
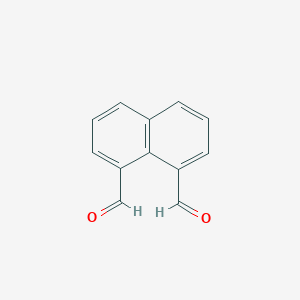
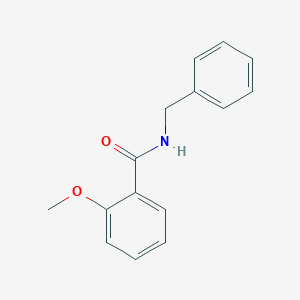
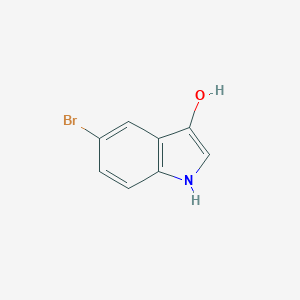






![5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione](/img/structure/B180776.png)